molecular formula C23H21F3N4O2 B10893903 N-[4-(furan-2-yl)butan-2-yl]-N-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-[4-(furan-2-yl)butan-2-yl]-N-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10893903
M. Wt: 442.4 g/mol
InChI Key: HURYXKUDWLUZLB-UHFFFAOYSA-N
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Description

N~2~-[3-(2-FURYL)-1-METHYLPROPYL]-N~2~-METHYL-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a furan ring, and a pyrazolo[1,5-a]pyrimidine core. These structural features contribute to its significant chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of N2-[3-(2-FURYL)-1-METHYLPROPYL]-N~2~-METHYL-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves a series of chemical reactions. One efficient method reported involves the Suzuki–Miyaura cross-coupling reaction. This reaction is performed using 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one as a starting material, which undergoes arylation with various aryl and heteroaryl boronic acids . The reaction conditions often require a tandem catalyst system, such as XPhosPdG2/XPhos, to avoid debromination .

Chemical Reactions Analysis

N~2~-[3-(2-FURYL)-1-METHYLPROPYL]-N~2~-METHYL-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes several types of chemical reactions, including:

Common reagents used in these reactions include organoboron compounds for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N2-[3-(2-FURYL)-1-METHYLPROPYL]-N~2~-METHYL-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. It has been shown to inhibit monoamine oxidase B, an enzyme involved in the breakdown of neurotransmitters in the brain . This inhibition leads to increased levels of neurotransmitters, which can have therapeutic effects in conditions such as Parkinson’s disease and depression .

Comparison with Similar Compounds

N~2~-[3-(2-FURYL)-1-METHYLPROPYL]-N~2~-METHYL-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of N2-[3-(2-FURYL)-1-METHYLPROPYL]-N~2~-METHYL-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific structural features, such as the trifluoromethyl group and the furan ring, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H21F3N4O2

Molecular Weight

442.4 g/mol

IUPAC Name

N-[4-(furan-2-yl)butan-2-yl]-N-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C23H21F3N4O2/c1-15(10-11-17-9-6-12-32-17)29(2)22(31)19-14-21-27-18(16-7-4-3-5-8-16)13-20(23(24,25)26)30(21)28-19/h3-9,12-15H,10-11H2,1-2H3

InChI Key

HURYXKUDWLUZLB-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CO1)N(C)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CC=C4)C(F)(F)F

Origin of Product

United States

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